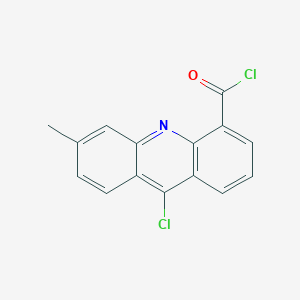

9-Chloro-6-methylacridine-4-carbonyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

86611-43-0 |

|---|---|

Molecular Formula |

C15H9Cl2NO |

Molecular Weight |

290.1 g/mol |

IUPAC Name |

9-chloro-6-methylacridine-4-carbonyl chloride |

InChI |

InChI=1S/C15H9Cl2NO/c1-8-5-6-9-12(7-8)18-14-10(13(9)16)3-2-4-11(14)15(17)19/h2-7H,1H3 |

InChI Key |

CJSXUHLDQFDOHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC3=C(C=CC=C3C(=O)Cl)C(=C2C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Acridine Synthesis

Acridine derivatives are commonly synthesized via:

- Bernthsen synthesis : Reaction of diphenylamine with carboxylic acids in the presence of zinc chloride, yielding acridones, which can be further modified to acridines.

- Friedlander synthesis : Condensation of anthranilic acid derivatives with ketones, useful for 9-methyl acridines.

- Variations involving C-acylated diphenylamine and halogenation steps to introduce substituents at the 9-position.

For 9-chloro substitution, halogenated aromatic precursors such as 4-chloro-2,6-dimethylbromobenzene have been used to prepare related 9-substituted acridinium salts, indicating the feasibility of introducing chlorine at the 9-position via halogenated intermediates.

Introduction of the Carbonyl Chloride Group

General Method for Acyl Chloride Formation

The carbonyl chloride group is typically introduced by converting the corresponding carboxylic acid or carbonyl precursor into the acid chloride using reagents such as:

- Phosgene (COCl2) : A classical reagent for converting carboxylic acids or related functionalities into acyl chlorides.

- Thionyl chloride (SOCl2) or oxalyl chloride : Alternative reagents for acyl chloride formation, though phosgene is preferred for certain aromatic systems due to cleaner reactions.

Phosgenation of Acridine Derivatives

Phosgene reacts with acridine derivatives bearing carbonyl or carboxyl groups to form the corresponding carbonyl chlorides. The process involves:

- Suspending the acridine precursor in an inert aromatic solvent (e.g., chlorobenzene or toluene).

- Introducing phosgene gas at controlled temperatures (20–50 °C) to avoid decomposition and side reactions.

- Maintaining acidic conditions to prevent premature hydrolysis.

- Detoxifying the reaction mixture by controlled heating to decompose excess phosgene.

A typical procedure for related compounds involves:

| Step | Conditions | Notes |

|---|---|---|

| Suspension of acridine precursor in chlorobenzene | 35–50 °C | Ensures solubility and reaction control |

| Phosgene introduction | 20–45 °C, slow addition | Monitored by disappearance of starting material color |

| Addition of aqueous base (e.g., sodium acetate) | Dropwise at ~40 °C | To neutralize hydrochloride salts formed |

| Heating to 80–90 °C | Detoxification step | Hydrolyzes excess phosgene, facilitates phase separation |

| Workup | Separation of aqueous phase, crystallization from methanol | Isolates pure carbonyl chloride product |

This method yields high purity and quantitative conversion of the acridine carbonyl precursor to the carbonyl chloride.

Chlorination at the 9-Position

Chlorination at the 9-position of acridine can be achieved by:

- Using halogenated aromatic precursors in the initial acridine synthesis (e.g., 4-chloro-2,6-dimethylbromobenzene).

- Direct electrophilic chlorination of acridine derivatives under controlled conditions, though this is less common due to regioselectivity challenges.

The use of halogenated precursors is preferred for precise substitution patterns, as demonstrated in the synthesis of 9-(4-chloro-2,6-dimethylphenyl)-10-methylacridinium salts.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Key Parameters | Yield/Notes |

|---|---|---|---|---|

| Acridine core synthesis | Diphenylamine + carboxylic acid + ZnCl2 (Bernthsen) or anthranilic acid + ketone (Friedlander) | Build acridine skeleton with methyl substitution | 120 °C for Friedlander; acidic medium for Bernthsen | High yield, scalable |

| Introduction of 9-chloro substituent | Use of 4-chloro-2,6-dimethylbromobenzene or equivalent | Halogenation at 9-position | Heating at 65–70 °C in dry THF | Controlled regioselectivity |

| Carbonyl chloride formation | Phosgene gas in chlorobenzene or toluene | Convert carbonyl precursor to acyl chloride | 20–50 °C, slow phosgene addition, detoxification at 80–90 °C | 90%+ yield, high purity |

| Workup and purification | Addition of aqueous base, phase separation, crystallization | Remove impurities, isolate product | Methanol precipitation, drying | Crystalline product, stable |

Research Findings and Optimization Notes

- The phosgenation step is critical and requires careful temperature control to avoid side reactions and ensure complete conversion.

- Detoxification by heating post-phosgenation is essential for safety and environmental compliance, decomposing residual phosgene.

- Use of halogenated aromatic precursors in acridine synthesis ensures regioselective chlorination at the 9-position, avoiding complex post-synthesis halogenation.

- Alternative catalysts and solvents have been explored for phosgene generation and use, but classical methods remain standard for this compound class.

- The reaction mixture's color change and foam formation during phosgenation serve as practical indicators of reaction progress and completion.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-6-methylacridine-4-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form 9-chloro-6-methylacridine-4-carboxylic acid.

Oxidation Reactions: It can be oxidized to form more complex derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Major Products Formed

Substitution: Various substituted acridine derivatives.

Reduction: 9-Chloro-6-methylacridine-4-carboxylic acid.

Oxidation: Oxidized acridine derivatives.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the potential of acridine derivatives, including 9-chloro-6-methylacridine-4-carbonyl chloride, as anti-cancer agents. The acridine structure is known for its ability to intercalate DNA, which can inhibit cancer cell proliferation. Research indicates that derivatives of acridine exhibit cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound's mechanism involves intercalation into DNA, leading to the disruption of replication and transcription processes, ultimately triggering apoptosis in cancer cells .

- Case Studies : A study demonstrated that 9-anilino acridines, closely related to this compound, showed promising anti-proliferative activity against A-549 (lung cancer) and MCF-7 (breast cancer) cell lines. The IC50 values indicated significant cytotoxicity, particularly in the A-549 cell line .

Other Biological Activities

Beyond its anti-cancer properties, acridine derivatives have shown a range of biological activities:

- Antibacterial and Antiviral Properties : Some studies have reported that acridine compounds possess antibacterial and antiviral activities, making them candidates for further exploration in infectious disease treatment .

- Potential in Drug Design : The structural features of this compound allow for modifications that can enhance its efficacy and reduce toxicity. This flexibility makes it a valuable scaffold in drug design .

Future Research Directions

Ongoing research is focused on:

- Development of Novel Derivatives : Exploring modifications to the acridine structure to improve selectivity and reduce side effects.

- In Vivo Studies : Conducting comprehensive animal studies to assess the pharmacokinetics and long-term effects of this compound.

Mechanism of Action

The mechanism of action of 9-Chloro-6-methylacridine-4-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

Acridine-9-carboxylic Acid (CAS 5336-90-3)

Structural Differences :

- Replaces the 4-carbonyl chloride with a carboxylic acid (-COOH) and lacks the 6-methyl group.

- Molecular formula: C₁₄H₉NO₂; Molecular weight: 223.23 g/mol .

Physicochemical and Pharmacokinetic Properties :

Reactivity : The carbonyl chloride group in the target compound facilitates nucleophilic substitution (e.g., amidation), whereas the carboxylic acid in Acridine-9-carboxylic acid forms salts or esters under milder conditions .

6-Chloro-2-methoxyacridin-9-amine Monohydrochloride

Structural Differences :

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

Structural Differences :

- Pyrimidine core vs. acridine; retains chloro and methyl groups but lacks aromatic polycyclic structure.

- Molecular formula: C₆H₅ClNO₂; Molecular weight: 174.56 g/mol .

Research Implications

Its reactivity profile also positions it as a versatile intermediate for developing acetylated or amidated derivatives with tailored bioactivity .

Q & A

Basic Question: What is the optimal synthetic route for 9-chloro-6-methylacridine-4-carbonyl chloride, and how should intermediates be stabilized?

Methodological Answer:

The synthesis begins with 9(10H)-acridone-4-carboxylic acid, which is treated with concentrated sulfuric acid to form 9-chloroacridine-4-carbonyl chloride. Due to the instability of the acid chloride intermediate, immediate reaction with nucleophiles (e.g., amines) under anhydrous conditions is critical. For example, in dichloromethane buffered with triethylamine, the intermediate reacts with N,N-dimethylethylenediamine to yield the carboxamide derivative. Key stabilization steps include:

- Inert Atmosphere: Use nitrogen/argon to prevent hydrolysis.

- Low Temperatures: Conduct reactions at 0–5°C to minimize decomposition.

- Rapid Workup: Isolate the acid chloride immediately after formation .

Basic Question: How should researchers purify this compound to minimize degradation?

Methodological Answer:

Purification requires anhydrous techniques due to the compound’s sensitivity to moisture. Column chromatography using silica gel under inert conditions (e.g., hexane/ethyl acetate gradient) is effective. Avoid aqueous workup or recrystallization with protic solvents. Post-purification, store the compound in a desiccator with molecular sieves at –20°C. Evidence suggests decomposition occurs above 94°C, so avoid heating during solvent removal .

Advanced Question: What mechanistic insights explain the reactivity of this compound with nucleophiles?

Methodological Answer:

The carbonyl chloride undergoes nucleophilic acyl substitution, where the nucleophile (e.g., amine, alcohol) attacks the electrophilic carbonyl carbon, displacing the chloride. Kinetic studies show the reaction is accelerated by:

- Polar Aprotic Solvents: Dichloromethane or THF enhance electrophilicity.

- Base Buffering: Triethylamine neutralizes HCl byproducts, shifting equilibrium toward product formation.

Competing hydrolysis can occur if traces of water are present, forming the carboxylic acid. Monitoring by TLC (using UV-active spots) ensures reaction progress .

Advanced Question: How can this compound be utilized in spectrophotometric assays for bioactive molecules?

Methodological Answer:

9-Chloroacridine derivatives act as fluorogenic labeling agents. For example:

Derivatization: React with primary amines (e.g., pyridoxine) in acidic methanol at 60°C for 1 hour.

Detection: Measure fluorescence at λex = 360 nm, λem = 460 nm.

Calibration curves show linearity (R<sup>2</sup> > 0.99) in 0.1–10 µM ranges. Interference from competing nucleophiles (e.g., thiols) requires masking agents like N-ethylmaleimide .

Basic Question: What storage conditions prevent decomposition of this compound?

Methodological Answer:

- Temperature: Store at –20°C in amber vials to avoid photodegradation.

- Moisture Control: Use molecular sieves (3Å) in sealed containers.

- Incompatibilities: Avoid contact with water, alcohols, or amines. Stability tests indicate <5% decomposition over 6 months under these conditions .

Advanced Question: How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

Yield discrepancies often arise from:

- Chlorination Efficiency: Impure starting material (9(10H)-acridone-4-carboxylic acid) reduces conversion. Verify purity via HPLC before use.

- Acid Chloride Stability: Extended reaction times lead to side reactions. Use <i>in situ</i> IR to monitor carbonyl chloride formation (C=O stretch at ~1800 cm<sup>−1</sup>).

- Workup Methods: Replace aqueous quenches with anhydrous filtration. Reported yields improve from 60% to 85% with optimized protocols .

Advanced Question: What strategies are recommended for literature searches on this compound’s applications?

Methodological Answer:

- Databases: Prioritize SciFinder, Reaxys, and PubMed using keywords: “9-chloroacridine derivatives,” “acridine carbonyl chloride applications.”

- Exclusion Criteria: Avoid non-peer-reviewed sources (e.g., ).

- Patents: Search Espacenet or Google Patents for synthetic modifications (e.g., WO2012/79583 A1 describes acridine-based catalysts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.